2-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
CAS No.: 1105242-29-2
Cat. No.: VC4266096
Molecular Formula: C20H22FN3O3
Molecular Weight: 371.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105242-29-2 |
|---|---|
| Molecular Formula | C20H22FN3O3 |
| Molecular Weight | 371.412 |
| IUPAC Name | 2-fluoro-N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]benzamide |
| Standard InChI | InChI=1S/C20H22FN3O3/c1-13-7-9-24(10-8-13)19(26)14-11-17(20(27)23(2)12-14)22-18(25)15-5-3-4-6-16(15)21/h3-6,11-13H,7-10H2,1-2H3,(H,22,25) |
| Standard InChI Key | HDAIPTRTGUBDRJ-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=CC=CC=C3F)C |
Introduction
2-Fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a complex organic compound with a molecular formula of C20H22FN3O3 and a molecular weight of 371.4 g/mol . It is classified as an indoline derivative, although its structure more closely resembles a pyridine derivative, and is primarily investigated for its role as a protein kinase inhibitor. Protein kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps, requiring careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques like X-ray crystallography or NMR spectroscopy can provide insights into its three-dimensional structure, which is crucial for understanding its biological activity.
Biological Activity and Applications
As a protein kinase inhibitor, 2-fluoro-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide has significant potential in drug discovery and development, particularly in the treatment of cancer. By inhibiting specific kinases, it can disrupt cell signaling pathways that regulate proliferation and survival in cancer cells.
Research Findings and Future Directions
Research on this compound highlights its potential as a therapeutic agent due to its ability to inhibit protein kinases, which are key regulators of cellular processes. Further studies are needed to fully explore its efficacy and safety in clinical settings. The development of analogs with improved pharmacological properties could also be an area of future research.
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